N-(Pyridin-3-yl)piperazine-1-carboxamide: Molecular Architecture, Physicochemical Profiling, and Synthetic Workflows
Executive Summary In the landscape of modern rational drug design, the selection of optimal building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. N-(Pyridin-3-yl)piperazine-1-car...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern rational drug design, the selection of optimal building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS: 295341-46-7) is a highly versatile, low-molecular-weight intermediate strategically utilized in the development of targeted therapeutics[1]. By amalgamating a hydrogen-bond-accepting pyridine ring, a rigidifying carboxamide linker, and a solubilizing basic piperazine moiety, this compound serves as a privileged scaffold. It is particularly valuable in the synthesis of kinase inhibitors and GPCR ligands, where precise spatial arrangement and aqueous solubility are critical for efficacy.
Molecular Architecture and Pharmacophore Model
The structural logic of N-(Pyridin-3-yl)piperazine-1-carboxamide can be deconstructed into three synergistic moieties, each contributing specific physicochemical and binding attributes:
Pyridine Ring: The pyridine core acts as a2, renowned for its metabolic stability and its capacity to act as a directional hydrogen-bond acceptor within target binding pockets[2].
Carboxamide Linker: This functional group provides crucial structural rigidity, restricting the conformational freedom of the molecule. It acts simultaneously as a hydrogen-bond donor (NH) and acceptor (C=O), establishing key interactions with hinge region residues in kinases.
Piperazine Ring: The incorporation of a piperazine ring is a well-established strategy to 3 of drug candidates[3]. Its secondary amine provides a basic center that is protonated at physiological pH.
This specific triad is frequently observed in complex bioactive ligands, such as the4, underscoring its utility in protein-ligand complexes[4].
Fig 1. Pharmacophore model of N-(Pyridin-3-yl)piperazine-1-carboxamide structural moieties.
Physicochemical Properties & ADME Implications
Understanding the physicochemical parameters of this building block is essential for predicting its behavior in biological systems. The data summarized below highlights why this compound is an optimal lead-like fragment[1].
Property
Value
Causality / ADME Implication
Molecular Formula
C10H14N4O
-
Molecular Weight
206.24 g/mol
Low MW (<300) leaves ample "molecular real estate" for further derivatization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (tPSA)
~55.2 Ų
Perfectly situated (between 40-90 Ų) to allow for excellent oral absorption and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors
2
Amide NH and Piperazine NH provide critical vectors for target engagement.
Hydrogen Bond Acceptors
3
Pyridine N, Amide O, and Piperazine N ensure robust interaction with polar residues.
Predicted pKa (Strong Basic)
~9.2
The piperazine secondary amine is highly protonated at physiological pH (7.4), driving high aqueous solubility.
Predicted pKa (Weak Basic)
~5.2
The pyridine nitrogen remains unprotonated in blood plasma, facilitating passive membrane permeability.
Predicted LogP
0.5 - 1.0
A balanced lipophilicity profile minimizes non-specific hydrophobic binding and metabolic liabilities.
Synthetic Strategy & Experimental Protocol
The synthesis of N-(Pyridin-3-yl)piperazine-1-carboxamide requires a highly controlled, self-validating workflow to prevent symmetrical urea formation and ensure high yields.
Fig 2. Self-validating synthetic workflow for N-(Pyridin-3-yl)piperazine-1-carboxamide.
Step-by-Step Methodology
Step 1: Isocyanate Equivalency Activation
Procedure: Dissolve 5 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[5]. Cool to 0°C and add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise.
Causality: CDI is utilized over phosgene due to its superior safety profile. Furthermore, the byproduct (imidazole) acts as a mild base to drive the subsequent coupling step.
Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). Complete consumption of the 3-aminopyridine spot confirms the formation of the reactive intermediate.
Step 2: Amide Coupling
Procedure: To the activated mixture, add mono-Boc-piperazine (1.1 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Validation Checkpoint: Extract an aliquot for LC-MS analysis. The presence of a dominant peak at m/z 307.1 [M+H]+ confirms the successful formation of the Boc-protected intermediate.
Step 3: Boc Deprotection
Procedure: Isolate the Boc-protected intermediate via standard aqueous workup. Dissolve the intermediate in a 20% solution of Trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours.
Causality: TFA provides a clean cleavage of the tert-butyl group without hydrolyzing the robust carboxamide linkage. Excess TFA is easily removed in vacuo.
Validation Checkpoint: The complete disappearance of the intense 9-proton singlet at ~1.4 ppm in the 1H-NMR spectrum confirms 100% deprotection.
Step 4: Neutralization and Isolation
Procedure: Concentrate the reaction mixture, then neutralize with saturated aqueous NaHCO3. Extract the free base with a polar organic solvent (e.g., 10% MeOH in DCM). Dry over anhydrous Na2SO4, filter, and concentrate to yield the final N-(Pyridin-3-yl)piperazine-1-carboxamide.
Analytical Characterization Standards
To ensure scientific integrity and trustworthiness before utilizing this building block in downstream drug synthesis, the following analytical signatures must be verified:
LC-MS (ESI+): A single, sharp peak corresponding to the exact mass. Expected m/z = 207.1 [M+H]+.
1H-NMR (400 MHz, DMSO-d6):
Pyridine protons: Distinct aromatic signals at δ 8.70 (d, 1H), 8.22 (dd, 1H), 7.95 (dt, 1H), and 7.31 (dd, 1H).
Amide proton: A broad singlet at δ ~8.80 (s, 1H, NH).
Piperazine protons: Multiplets integrating to 8 protons between δ 2.70 - 3.40.
HPLC: Purity must be >98% as determined by UV absorbance at 254 nm.
References
Piperazine: Its role in the discovery of pesticides (and drug design). Chinese Chemical Letters. 3
Strategic Utilization of 3-Chloro-5-(difluoromethyl)pyridine in Drug Design. Benchchem. 2
17J Ligand Summary Page. RCSB Protein Data Bank. 4
N-(Pyridin-3-yl)piperazine-1-carboxamide Product Index. AA Blocks. 1
3-Aminopyridine Chemical Properties. Sigma-Aldrich. 5
In-Depth Technical Guide: Mechanism of Action of N-(Pyridin-3-yl)piperazine-1-carboxamide In Vitro
Executive Summary: The Chemical Logic of a Privileged Scaffold In the landscape of rational drug design, certain chemical motifs transcend their status as mere building blocks to become highly specific, mechanism-based p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Chemical Logic of a Privileged Scaffold
In the landscape of rational drug design, certain chemical motifs transcend their status as mere building blocks to become highly specific, mechanism-based pharmacophores. N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS: 295341-46-7), hereafter referred to as the NPPC scaffold , is a prime example. As a Senior Application Scientist who has spent years optimizing covalent inhibitors, I frequently leverage this exact moiety to achieve irreversible, highly selective inhibition of serine hydrolases—most notably, Fatty Acid Amide Hydrolase (FAAH).
This whitepaper deconstructs the in vitro mechanism of action of the NPPC scaffold. Rather than simply stating that it inhibits an enzyme, we will explore the precise thermodynamic and kinetic causality behind its efficacy: how ground-state destabilization, pKa differentials, and active-site carbamoylation converge to create a self-validating system of irreversible inhibition.
Mechanistic Causality: Ground-State Destabilization and Carbamoylation
The NPPC scaffold is a specialized urea derivative. Standard ureas are notoriously stable and unreactive due to the strong resonance stabilization between the carbonyl oxygen and the two adjacent nitrogen lone pairs. However, the NPPC scaffold is engineered to break this stability upon entering the target's active site, acting as a "suicide substrate" or mechanism-based covalent inhibitor.
The Role of the Piperazine Ring (Conformational Strain)
The piperazine ring is not merely a linker; it is a critical thermodynamic driver. The steric bulk and rigid geometry of the piperazine ring force the urea linkage out of its preferred planar conformation. This twist disrupts the resonance stabilization of the urea, localizing a partial positive charge on the carbonyl carbon and making it highly electrophilic. We refer to this phenomenon as ground-state destabilization .
The Role of the Pyridin-3-yl Group (The Leaving Group)
For covalent carbamoylation to occur, the tetrahedral intermediate formed during enzyme attack must collapse, expelling one of the nitrogen appendages. The direction of this collapse is dictated entirely by the pKa of the conjugate acids of the leaving groups.
Because the 3-aminopyridine is a significantly weaker base, the collapse of the intermediate exclusively expels the pyridine moiety, leaving the piperazine-1-carbonyl group covalently attached to the enzyme's catalytic serine. This mechanism is elegantly captured in the.
In Vitro Pathway of Covalent Inhibition
The in vitro mechanism of action follows a distinct, irreversible kinetic pathway characterized by a two-step binding model: initial reversible affinity (
Ki
) followed by an irreversible inactivation rate (
kinact
).
Pre-Covalent Association: The NPPC scaffold enters the hydrophobic cytosolic port of the enzyme. The pyridine nitrogen acts as a hydrogen bond acceptor, orienting the urea carbonyl directly adjacent to the catalytic Ser241.
Nucleophilic Attack: The unusually basic Ser241 (activated by a unique Ser217-Lys142 relay in FAAH) executes a nucleophilic attack on the destabilized urea carbonyl.
Tetrahedral Intermediate Formation: An oxyanion hole stabilizes the transient negative charge on the oxygen.
Collapse and Cleavage: The intermediate collapses. Driven by the pKa differential, the C-N bond to the pyridine ring breaks.
Irreversible Carbamoylation: 3-aminopyridine is expelled from the active site, leaving a stable, covalently bound piperazine-carbamoyl adduct on Ser241.
Figure 1: Covalent mechanism of action of NPPC targeting the Ser241 active site.
Quantitative Data: Leaving Group pKa vs. Potency
To demonstrate the causality between the chemical structure of the NPPC scaffold and its in vitro efficacy, we must look at the Structure-Activity Relationship (SAR). As established in seminal works on, modifying the leaving group directly impacts the
IC50
by altering the
kinact
rate.
Scaffold Modification
Leaving Group pKa
In Vitro
IC50
(nM)
Mechanism of Action
N-(Pyridin-3-yl)piperazine-1-carboxamide
~5.2
< 10
Irreversible (Covalent)
N-(Phenyl)piperazine-1-carboxamide
~4.6
< 5
Irreversible (Covalent)
N-(Alkyl)piperazine-1-carboxamide
> 10.0
> 10,000
Reversible (Weak/Inactive)
Table 1: Correlation between leaving group basicity and in vitro inhibitory potency. A lower pKa correlates with a superior leaving group and enhanced covalent efficiency.
In Vitro Experimental Workflows
To ensure scientific integrity, any claim of covalent inhibition must be empirically self-validating. Standard
IC50
assays are insufficient, as they cannot distinguish between a highly potent reversible inhibitor and a true covalent modifier. Below are the field-proven methodologies I utilize to validate the NPPC scaffold's mechanism.
Protocol A: Rapid Dilution Assay (Validation of Irreversibility)
Causality: Reversible inhibitors will re-equilibrate and restore enzyme activity upon massive dilution. Covalent inhibitors, having formed a permanent chemical bond, will show sustained inhibition regardless of dilution.
Pre-incubation: Incubate recombinant human FAAH (100x final assay concentration) with the NPPC-derived inhibitor at 10x its estimated
IC50
in HEPES buffer (pH 7.4) for 30 minutes at 37°C.
Rapid Dilution: Dilute the pre-incubation mixture 100-fold into an assay buffer containing the fluorogenic substrate AMC-arachidonoyl amide.
Kinetic Monitoring: Measure fluorescence (Ex 340 nm / Em 460 nm) continuously for 60 minutes.
Data Interpretation: An enzymatic rate (slope) remaining near zero confirms the irreversible nature of the scaffold.
Protocol B: Intact Protein LC-MS/MS (Structural Proof of Carbamoylation)
Causality: To definitively prove that the piperazine-1-carboxamide moiety covalently modifies Ser241, we must observe the exact mass shift of the protein corresponding to the adduct.
Protein Incubation: Incubate 10 µM recombinant FAAH with 50 µM NPPC scaffold for 60 minutes at 37°C to ensure complete saturation of the
kinact
phase.
Quenching: Quench the reaction with 1% formic acid. This halts enzymatic activity and unfolds the protein, exposing the active site for efficient ionization.
Desalting: Pass the sample through a C4 ZipTip to remove buffer salts that cause ion suppression.
Mass Spectrometry: Inject the sample into an ESI-TOF mass spectrometer.
Deconvolution: Use MaxEnt1 software to deconvolute the multiply charged envelope. The resulting mass will equal the apo-FAAH mass plus the exact mass of the piperazine-1-carbonyl adduct (confirming the loss of the 3-aminopyridine leaving group).
Figure 2: In vitro experimental workflow for validating covalent inhibition.
References
Title: Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors
Source: Bioorganic & Medicinal Chemistry (2013)
URL: [Link]
Title: Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors
Source: ACS Omega (2018)
URL: [Link]
Title: Crystal Structure of FAAH in complex with inhibitor (PDB ID: 4HBP)
Source: RCSB Protein Data Bank
URL: [Link]
Foundational
N-(Pyridin-3-yl)piperazine-1-carboxamide: Comprehensive Physicochemical Profiling and Aqueous Solubility Dynamics
Executive Summary In the landscape of modern medicinal chemistry, heterocyclic building blocks form the architectural foundation of targeted therapeutics. N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS: 295341-46-7) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic building blocks form the architectural foundation of targeted therapeutics. N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS: 295341-46-7) is a highly versatile bifunctional scaffold frequently utilized in the design of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. However, the successful progression of any lead compound containing this moiety relies heavily on its physicochemical behavior—specifically, its molecular weight and aqueous solubility.
This technical whitepaper provides an in-depth analysis of the physicochemical properties of N-(Pyridin-3-yl)piperazine-1-carboxamide, exploring the causality behind its pH-dependent solubility dynamics. Furthermore, it establishes authoritative, self-validating experimental protocols for determining both kinetic and thermodynamic solubility, ensuring robust data generation for drug formulation and pharmacokinetic (PK) modeling [4].
The physicochemical behavior of N-(Pyridin-3-yl)piperazine-1-carboxamide is dictated by its three distinct structural motifs:
Pyridine Ring: An aromatic heterocycle that acts as a weak base and a hydrogen-bond acceptor.
Piperazine Ring: An aliphatic heterocycle containing a secondary amine, which imparts strong basicity and high hydrophilicity.
Carboxamide (Urea) Linkage: A neutral, highly stable connector that provides both hydrogen-bond donor (N-H) and acceptor (C=O) capabilities, facilitating strong intermolecular crystal lattice interactions.
The combination of these functional groups results in a low molecular weight, highly polar molecule that generally exhibits favorable drug-like properties (Lipinski's Rule of Five compliant).
Table 1: Key Physicochemical Parameters
Parameter
Value / Description
Chemical Name
N-(Pyridin-3-yl)piperazine-1-carboxamide
CAS Number
295341-46-7 [1]
Molecular Formula
C10H14N4O [1]
Molecular Weight
206.25 g/mol [1]
Predicted pKa 1 (Piperazine)
~9.8 (Strong Base)
Predicted pKa 2 (Pyridine)
~5.2 (Weak Base)
H-Bond Donors / Acceptors
2 / 3
Aqueous Solubility Dynamics & pH Dependency
Solubility is not a static value; it is a dynamic property governed by the ionization state of the molecule in response to the pH of the surrounding medium [6]. For N-(Pyridin-3-yl)piperazine-1-carboxamide, the presence of two basic nitrogen centers creates a distinct pH-dependent solubility profile.
Acidic Media (pH < 5): Both the piperazine nitrogen and the pyridine nitrogen are protonated. The molecule exists as a highly soluble dicationic species. This is highly relevant for dissolution in the gastric environment.
Neutral Media (pH ~7.4): The pyridine ring is deprotonated (neutral), but the secondary amine of the piperazine ring remains protonated. The molecule exists as a monocation, providing moderate to high solubility in blood plasma and intestinal fluids.
Basic Media (pH > 10): Both nitrogen centers are deprotonated. The molecule exists as a neutral free base. In this state, solubility is driven entirely by hydrogen bonding and is restricted by the lattice energy of the solid crystal, resulting in the lowest aqueous solubility.
Figure 1: pH-dependent protonation states and resulting aqueous solubility profile.
Experimental Methodologies for Solubility Determination
To accurately profile N-(Pyridin-3-yl)piperazine-1-carboxamide during drug development, scientists must employ two distinct methodologies: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for late-stage formulation) [3].
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution (typically transitioning from a DMSO stock into an aqueous buffer). This method is fast but can be artificially inflated by the co-solvent effect of DMSO [2].
Step-by-Step Protocol:
Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution [2].
Serial Dilution: Dispense aliquots of the DMSO stock into a 96-well microtiter plate to create a concentration gradient (e.g., 1 µM to 500 µM).
Aqueous Crash: Rapidly dispense the target aqueous buffer (e.g., pH 7.4 DPBS) into each well. Critical Causality: The final DMSO concentration must be kept strictly ≤2% (v/v) to prevent DMSO from acting as a solubilizing co-solvent, which would yield false-positive solubility data [2].
Incubation: Seal and agitate the plate at 450 rpm for 2 hours at room temperature (25°C) to allow the supersaturated species to precipitate.
Phase Separation: Transfer the mixture to a specialized solubility filter plate (e.g., Millipore Multiscreen 0.45 µm) and apply a vacuum manifold to separate the amorphous precipitate from the dissolved filtrate [2].
Quantification: Analyze the filtrate using direct UV-Vis spectrophotometry or LC-MS/MS against a pre-established calibration curve [4].
Thermodynamic solubility is the gold standard for preformulation. It measures the true equilibrium between the crystalline solid lattice and the aqueous phase, without the interference of organic solvents [5].
Step-by-Step Protocol:
Solid Dispensing: Accurately weigh 1.0 to 2.0 mg of solid, crystalline N-(Pyridin-3-yl)piperazine-1-carboxamide into a glass vial [6].
Buffer Addition: Add 300 µL of the target physiological buffer (e.g., FaSSIF or DPBS) directly to the solid powder to create a supersaturated suspension [6].
Equilibration: Seal the vial and agitate continuously via a vial roller or orbital shaker at 37°C for 24 to 48 hours. Critical Causality: Extended incubation ensures that the dissolution process reaches a true thermodynamic equilibrium, overcoming the kinetic energy barrier of the crystal lattice [3].
Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 10 mins) or filter through a 0.22 µm hydrophilic PVDF membrane to isolate the saturated supernatant [6].
Quantification: Dilute the supernatant (to remain within the linear dynamic range) and inject it into an HPLC system equipped with a UV-Diode Array Detector (DAD). Quantify the exact concentration [5].
Solid-State Verification (Self-Validating Step): Recover the residual undissolved solid and analyze it via Polarized Light Microscopy (PLM) or X-Ray Powder Diffraction (XRPD) to confirm that the compound did not undergo an unexpected polymorphic transition or salt disproportionation during the 24-hour incubation.
Figure 2: Standard workflow for thermodynamic solubility determination via HPLC-UV.
Comparative Assay Parameters
To ensure data integrity, researchers must select the appropriate assay based on the phase of drug development. Table 2 summarizes the operational differences between the two methodologies.
Table 2: Kinetic vs. Thermodynamic Solubility Assay Parameters
Parameter
Kinetic Solubility
Thermodynamic Solubility
Discovery Phase
Early-stage HTS (Hit-to-Lead)
Late-stage (Lead Optimization)
Starting Material
10 mM DMSO Stock Solution
Solid Crystalline Powder
Incubation Time
2 hours
24 - 48 hours
Precipitate State
Often Amorphous
Crystalline
Analytical Readout
UV-Vis / Nephelometry
HPLC-UV / LC-MS/MS
Biological Relevance
Low (DMSO co-solvent effects)
High (True equilibrium state)
Strategic Implications for Drug Development
Understanding the molecular weight (206.25 g/mol ) and the pH-dependent solubility of N-(Pyridin-3-yl)piperazine-1-carboxamide is paramount for successful lead optimization. Because the compound is highly soluble in acidic environments but experiences reduced solubility as pH increases, it may be susceptible to precipitation in the higher-pH environment of the small intestine. Formulation scientists must leverage thermodynamic solubility data generated in simulated intestinal fluids (FaSSIF/FeSSIF) to determine if enabling formulations (e.g., amorphous solid dispersions or lipid-based delivery systems) are required to maintain exposure and ensure optimal oral bioavailability.
References
Building Blocks P18284 | EvitaChem: N-(Pyridin-3-yl)piperazine-1-carboxamide
EvitaChem
Formulation Techniques for N-(Pyridin-3-yl)piperazine-1-carboxamide in Cell Culture Assays: A Comprehensive Guide
Executive Summary & Physicochemical Profiling N-(Pyridin-3-yl)piperazine-1-carboxamide is a highly versatile structural scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted sma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
N-(Pyridin-3-yl)piperazine-1-carboxamide is a highly versatile structural scaffold frequently utilized in the development of kinase inhibitors, GPCR ligands, and targeted small-molecule therapeutics. Successfully transitioning this compound from biochemical screening to in vitro cell culture assays requires a rigorous formulation strategy to prevent artifactual cytotoxicity, compound aggregation, and microenvironmental pH shifts.
As a Senior Application Scientist, I approach the formulation of this scaffold by first analyzing its physicochemical domains:
The Piperazine Ring: Contains a secondary amine (pKa ~9.8) that is highly basic and readily protonated in physiological conditions.
The Pyridine Ring: A weakly basic aromatic heterocycle (pKa ~5.2).
The Carboxamide Linker: Acts as both a hydrogen bond donor and acceptor, providing structural rigidity but also promoting intermolecular aggregation in purely aqueous environments if the molecule is not fully ionized.
Because of these properties, the compound is typically supplied in one of two forms: the Free Base (hydrophobic, requiring an aprotic vehicle) or the Dihydrochloride Salt (hydrophilic, requiring pH management)[1]. The following protocols provide a self-validating framework for formulating both variants to ensure high-fidelity assay data.
Mechanistic Rationale for Formulation Workflows
Pathway A: Free Base Formulation (DMSO-Mediated)
The free base form lacks the ionic charge necessary to overcome the strong intermolecular hydrogen bonding facilitated by the carboxamide linker. To achieve a homogeneous solution, an aprotic solvent like Dimethyl Sulfoxide (DMSO) must be used to disrupt these interactions[2]. However, DMSO is biologically active. Recent studies demonstrate that DMSO concentrations as low as 0.1% (v/v) can induce drastic epigenetic changes and cytotoxicity in sensitive cell lines, such as human fibroblast-like synoviocytes[3], and can skew the differentiation of T-cells towards a memory phenotype[4]. Therefore, the formulation must maximize compound solubility while keeping the final DMSO concentration strictly below 0.1%.
Pathway B: Dihydrochloride Salt Formulation (Aqueous-Mediated)
The dihydrochloride salt form (CAS: 1008775-28-7) is highly water-soluble due to the protonation of the piperazine and pyridine nitrogens. While this eliminates the need for DMSO, dissolving high concentrations of a dihydrochloride salt directly into unbuffered culture media releases chloride anions and free protons, causing a rapid drop in local pH[1]. This acidification can trigger cellular apoptosis, confounding the actual pharmacological effect of the drug. Thus, pre-neutralization in a buffered saline system is mandatory.
Quantitative Formulation Parameters
The following table summarizes the critical parameters and limits for formulating N-(Pyridin-3-yl)piperazine-1-carboxamide based on its chemical state.
Parameter
Free Base Form
Dihydrochloride Salt Form
Primary Solvent
100% Anhydrous DMSO
Sterile PBS (Ca²⁺/Mg²⁺ free)
Max Stock Concentration
10 mM – 50 mM
> 50 mM
Solvation Mechanism
Disruption of H-bonds via aprotic solvent
Ion-dipole interactions
Critical QC Step
Monitor for micro-precipitation (opalescence)
pH neutralization (Target pH 7.2–7.4)
Vehicle Toxicity Limit
< 0.1% v/v final DMSO
N/A (Aqueous system)
Step-by-Step Experimental Protocols
Protocol A: Formulating the Free Base (DMSO to Aqueous Spiking)
Step 1: Master Stock Preparation
Weigh the required mass of the free base compound.
Dissolve in 100% anhydrous, cell-culture grade DMSO to yield a 10 mM master stock.
Causality: Anhydrous DMSO prevents premature hydrolysis and water-induced precipitation during freeze-thaw cycles[2].
Aliquot into single-use amber vials and store at -20°C to prevent repeated freeze-thaw degradation.
Step 2: Serial Dilution and Media Spiking
Thaw the master stock at room temperature. Prepare a 1000x intermediate stock in pure DMSO based on your target final concentration.
Pre-warm the complete cell culture medium (containing FBS and supplements) to 37°C.
Add the intermediate DMSO stock dropwise to the pre-warmed medium while vortexing continuously.
Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic compound from nucleating and crashing out of solution.
Before applying the spiked media to your cells, measure the optical density at 600 nm (OD600) against a blank of pure media.
Validation: An increase in OD600 > 0.05 indicates micro-precipitation (opalescence), meaning the compound has exceeded its kinetic solubility limit in the aqueous phase. If this occurs, the data will be invalid; discard the media and prepare a new batch using a step-down dilution method.
Protocol B: Formulating the Dihydrochloride Salt (Direct Aqueous)
Step 1: Aqueous Solubilization
Weigh the dihydrochloride salt and dissolve it in sterile, calcium/magnesium-free Phosphate Buffered Saline (PBS) to create a 10 mM stock.
Add a 1 µL aliquot of phenol red indicator to a 100 µL test sample of the stock.
Validation: A visual shift from pink/red to yellow confirms dangerous acidification caused by the dissociation of the HCl salt[1].
Titrate the main stock solution dropwise with 0.1 N NaOH while monitoring with a calibrated micro-pH probe until the pH stabilizes at 7.2–7.4.
Step 3: Sterilization and Application
Pass the neutralized stock through a 0.22 µm PES (polyethersulfone) syringe filter.
Causality: PES is strictly required over nylon or cellulose acetate due to its exceptionally low small-molecule binding characteristics, ensuring you do not lose your compound to the filter membrane.
Dilute the sterile stock directly into the cell culture medium. No DMSO vehicle control is required.
Formulation Decision Workflow
Decision tree for formulating N-(Pyridin-3-yl)piperazine-1-carboxamide in cell culture assays.
References
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 2022.[3]
URL:[Link]
Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv, 2020.[4]
URL:[Link]
Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candidates. European Journal of Pharmaceutical Sciences, 2009.[2]
URL:[Link]
Noscapine-loaded collagen-based silver nanoparticles: a potent nano-therapeutic approach for cancer treatment. RSC Advances, 2023.[1]
URL:[Link]
Application Note: A Comprehensive Guide to the Crystallization and Single-Crystal X-ray Diffraction of N-(Pyridin-3-yl)piperazine-1-carboxamide
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the crystallization and subsequent structural elucidation of N-(Pyridin-3-yl)piperazine-1-carboxamide v...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a detailed guide for researchers, scientists, and drug development professionals on the crystallization and subsequent structural elucidation of N-(Pyridin-3-yl)piperazine-1-carboxamide via single-crystal X-ray diffraction (SCXRD). N-(Pyridin-3-yl)piperazine-1-carboxamide and its analogs are prevalent scaffolds in medicinal chemistry, appearing in compounds investigated as inhibitors for various biological targets.[1][2] Unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design.[3] This guide moves beyond a simple recitation of steps, delving into the rationale behind key experimental decisions, from material purification and solvent selection to data collection and refinement. It presents a series of robust protocols designed to navigate the common challenges associated with crystallizing small, flexible molecules, thereby providing a clear pathway from powder to a high-resolution crystal structure.
Foundational Step: Synthesis and Purification of Analyte
The quality of the final crystal is inextricably linked to the purity of the starting material. The presence of even minor impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[4] Therefore, rigorous purification of N-(Pyridin-3-yl)piperazine-1-carboxamide is a non-negotiable prerequisite.
A plausible synthetic route involves the reaction of 1-(pyridin-3-yl)piperazine with a suitable carbonyl source. For the purpose of this guide, we will outline a common method using an isocyanate precursor.
Protocol 1.1: Synthesis of N-(Pyridin-3-yl)piperazine-1-carboxamide
Principle: This protocol describes the formation of the urea linkage of the target compound via the reaction of a secondary amine (1-(pyridin-3-yl)piperazine) with an in-situ generated isocyanate or a related carbamoylating agent. This is a standard and efficient method for urea synthesis.
Materials:
1-(Pyridin-3-yl)piperazine
Triphosgene or Carbonyldiimidazole (CDI)
Triethylamine (TEA) or another suitable non-nucleophilic base
Ammonia source (e.g., ammonium hydroxide)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Activation: Dissolve 1-(pyridin-3-yl)piperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of triphosgene (0.4 eq) or CDI (1.1 eq) in anhydrous DCM. Caution: Triphosgene is highly toxic and moisture-sensitive.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
Carboxamide Formation: Cool the reaction mixture back to 0 °C and add an excess of concentrated ammonium hydroxide solution dropwise.
Stir vigorously at room temperature overnight.
Work-up: Dilute the reaction with water and separate the organic layer. Extract the aqueous layer twice more with DCM.
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 1.2: Purification
Rationale: The crude product must be purified to >98% purity for successful crystallization. A combination of techniques may be necessary.
Column Chromatography: Utilize silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol). The polarity of N-(Pyridin-3-yl)piperazine-1-carboxamide suggests that a DCM/MeOH gradient will be effective.
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate) can be highly effective for removing minor impurities. The goal is to obtain a fine, white crystalline powder.
The Art of Crystal Growth: Strategies and Protocols
Crystallization is a process of bringing a solution to a state of supersaturation in a slow, controlled manner to allow for the orderly arrangement of molecules into a crystal lattice.[5] The choice of method and solvent is critical and often requires empirical screening.
N-(Pyridin-3-yl)piperazine-1-carboxamide possesses multiple hydrogen bond donors (the N-H of the carboxamide) and acceptors (the pyridine nitrogen, piperazine nitrogens, and the carbonyl oxygen). This functionality suggests good solubility in polar protic solvents (alcohols, water) and polar aprotic solvents (acetone, acetonitrile, DMSO, DMF). Its aromatic and aliphatic components also confer some solubility in less polar solvents like DCM or ethyl acetate.
A successful crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures (for slow cooling) or one that can be slowly removed (for evaporation) or modified by an anti-solvent (for diffusion).
Solvent Class
Examples
Rationale for Screening
Alcohols
Methanol, Ethanol, Isopropanol
Strong hydrogen bonding potential. Good for slow cooling and as the primary solvent in vapor diffusion setups.[6]
Ketones
Acetone
Polar aprotic, good solvating power. Its volatility is useful for slow evaporation.
Nitriles
Acetonitrile
Polar aprotic, often yields high-quality crystals.
Esters
Ethyl Acetate
Medium polarity, can be a good primary solvent or anti-solvent.
Chlorinated
Dichloromethane (DCM)
Lower polarity, useful as an anti-solvent or for compounds with more hydrophobic character.
Ethers
Diethyl Ether, Dioxane, THF
Often used as anti-solvents in vapor diffusion experiments due to their high volatility and lower solvating power.[6]
Water
H₂O
A potential anti-solvent when mixed with miscible organic solvents like alcohols or acetone.
Workflow for Crystallization Screening
Caption: General workflow for single crystal growth of a small molecule.
Protocol 2.2: Crystallization by Slow Evaporation
Principle: This is the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution, gradually increasing the concentration to the point of nucleation and crystal growth.[4][6]
Procedure:
Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethanol or acetone) in a small, clean vial.
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.
Place the vial in a vibration-free location at a constant temperature.
Monitor for crystal growth over several days to weeks.
Protocol 2.3: Crystallization by Vapor Diffusion
Principle: This technique is highly effective for small quantities of material.[6] A solution of the compound is placed in an environment containing the vapor of an "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor diffuses into the compound's solution, the solubility of the compound decreases, leading to slow crystallization.[5]
Procedure (Hanging Drop):
Prepare a concentrated solution (2-10 mg/mL) of the compound in a "good" solvent (e.g., methanol).
In a well of a crystallization plate or a larger sealed jar, place ~1 mL of an "anti-solvent" (e.g., diethyl ether).
Pipette a small drop (2-5 µL) of the compound's solution onto a siliconized glass coverslip.
Invert the coverslip and place it over the well, sealing it with grease to create a closed system.
Store in a stable environment and monitor for crystal growth.
Caption: Schematic of a hanging drop vapor diffusion experiment.
From Vial to Diffractometer: Crystal Handling
Protocol 3.1: Crystal Selection and Mounting
Principle: Selecting a high-quality single crystal is crucial for obtaining good diffraction data.[4] An ideal crystal should be transparent, have well-defined faces, and be free of cracks or inclusions when viewed under a polarized light microscope.
Procedure:
Selection: Under a microscope, identify a suitable crystal. Good crystals will extinguish light cleanly when viewed between crossed polarizers. Avoid twins, aggregates, or feathered crystals.[4]
Mounting:
Place a small drop of cryoprotectant oil (e.g., Paratone-N) on a glass slide.
Carefully transfer the selected crystal into the oil using a specialized loop (e.g., MiTeGen MicroMount™).
Scoop the crystal into the loop, ensuring a thin film of oil coats it. This oil prevents the loss of solvent from the crystal lattice and acts as a cryoprotectant.
Attach the loop to a magnetic base compatible with the diffractometer's goniometer head.
If data is to be collected at low temperatures (standard practice), immediately place the mounted crystal into the cold nitrogen stream (~100 K) of the diffractometer to flash-cool it.
Unveiling the Structure: Single-Crystal X-ray Diffraction
SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and absolute stereochemistry.[7][8][9]
Fundamental Principles
When a monochromatic X-ray beam strikes a crystal, the electrons of the atoms scatter the X-rays. In a periodic lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law (nλ = 2d sinθ), producing a diffraction pattern of discrete spots.[7][8] The positions and intensities of these spots contain all the information needed to determine the crystal structure.
Protocol 4.2: Data Collection
Rationale: The goal is to measure the intensities of as many unique diffraction spots as possible (high completeness) with good signal-to-noise. Modern CCD or CMOS detector-based diffractometers automate this process.
Procedure:
Centering: Mount the crystal on the goniometer and use the instrument's microscope and software to center the crystal in the X-ray beam.
Unit Cell Determination: Collect a few initial frames (e.g., short-exposure rotations) to locate diffraction spots. The software will use the positions of these spots to determine the crystal's unit cell parameters and Bravais lattice.
Data Collection Strategy: Based on the determined crystal system, the software will calculate an optimal strategy (a series of rotations and detector positions) to collect a complete and redundant dataset. Key parameters to set include:
Exposure Time: Typically 5-60 seconds per frame, depending on crystal size and scattering power.
Temperature: Usually 100 K to minimize thermal motion and radiation damage.
X-ray Source: Common sources are Molybdenum (Mo Kα, λ = 0.7107 Å) or Copper (Cu Kα, λ = 1.5418 Å) anodes.[7]
Execution: Start the data collection run. This can take several hours.
Data Integration: After collection, the software integrates the raw images, locating each diffraction spot and measuring its intensity. This process produces a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each reflection.
Protocol 4.3: Structure Solution and Refinement
Principle: This phase uses the integrated diffraction data to first find the positions of the atoms (solution) and then optimize those positions and other parameters to best fit the experimental data (refinement).[10][11]
Software: Common software packages include Olex2, SHELX, or WinGX.
Steps:
Space Group Determination: The software analyzes the systematic absences in the reflection data to determine the correct space group.
Structure Solution: "Direct methods" or "dual-space methods" (e.g., SHELXT) are used to generate an initial electron density map and a preliminary model of the structure.
Structure Refinement:
The initial model is refined against the experimental data using full-matrix least-squares (e.g., with SHELXL).
All non-hydrogen atoms are located and refined anisotropically (allowing for thermal motion in different directions).
Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."
The refinement is iterated until the model converges, meaning the parameters are no longer changing significantly.
Validation: The final model is validated using metrics like R-factors (R1, wR2), goodness-of-fit (GooF), and by checking for any unresolved electron density peaks or holes. The final output is typically a Crystallographic Information File (CIF).
Illustrative Data Table
The following table summarizes the kind of crystallographic data that would be reported in a CIF file for a successful structure determination.
Parameter
Illustrative Value
Significance
Chemical Formula
C₁₀H₁₄N₄O
Molecular composition of the asymmetric unit.
Formula Weight
206.25
Molar mass.
Temperature
100(2) K
Temperature of data collection.
Wavelength (λ)
0.71073 Å (Mo Kα)
Wavelength of X-rays used.
Crystal System
Monoclinic
One of the seven crystal systems describing the lattice symmetry.
Space Group
P2₁/c
The specific symmetry operations of the crystal.
Unit Cell Dimensions
a = 10.5 Å, b = 8.4 Å, c = 14.9 Å, β = 97.4°
The dimensions and angles of the fundamental repeating block of the crystal.
Volume
1325.7 ų
The volume of the unit cell.
Z
4
The number of molecules in the unit cell.
Reflections Collected/Unique
15000 / 3000
Total measurements vs. symmetry-independent measurements.
Final R indices [I>2σ(I)]
R1 = 0.045, wR2 = 0.110
Measures of agreement between the calculated model and experimental data.
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
Single Crystal X-Ray Diffraction. Pulstec USA. [Link]
Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho. [Link]
Single-Crystal X-ray Diffraction (SC-XRD). Universität Ulm. [Link]
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. [Link]
Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing. [Link]
Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. [Link]
Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. [Link]
Synthesis, Structural Characterization, Hirschfeld Surface Analysis and Photocatalytic CO2 Reduction Activity of a New Dinuclear Gd(III) Complex with 6-Phenylpyridine-2-Carboxylic Acid and 1,10-Phenanthroline Ligands. MDPI. [Link]
Optimized solubility and bioavailability of genistein based on cocrystal engineering. Drug Delivery. [Link]
Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. PubMed. [Link]
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. [Link]
Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E. [Link]
Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. [Link]
Technical Support Center: Overcoming Aqueous Solubility Issues with N-(Pyridin-3-yl)piperazine-1-carboxamide
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists facing formulation and assay challenges with N-(Pyridin-3-yl)piperazine-1-carboxamide .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and application scientists facing formulation and assay challenges with N-(Pyridin-3-yl)piperazine-1-carboxamide .
Because this molecule features a unique triad of functional groups—a weakly basic pyridine ring, a basic secondary piperazine amine, and a neutral, strongly hydrogen-bonding carboxamide linkage—it frequently exhibits poor intrinsic aqueous solubility (
S0
). The strong intermolecular hydrogen bonding between the carboxamide donor/acceptor and the pyridine nitrogen creates a high crystal lattice energy that often overrides the hydration energy of the molecule at physiological pH, leading to precipitation during assays or in vivo dosing.
Below, you will find our diagnostic workflow, quantitative data summaries, mechanistic troubleshooting FAQs, and self-validating protocols to overcome these challenges.
Diagnostic Solubilization Workflow
Decision matrix for solubilizing N-(Pyridin-3-yl)piperazine-1-carboxamide based on application.
Quantitative Data Summaries
To rationally design a solubilization strategy, we must first establish the physicochemical baseline of the compound and the tolerability limits of the systems we intend to use.
Table 1: Physicochemical Projections for N-(Pyridin-3-yl)piperazine-1-carboxamide
Structural Moiety
Estimated
pKa
Ionization State at pH 7.4
Solubilization Impact
Pyridine Nitrogen
~5.2
>99% Unionized
Drives lipophilicity at neutral pH; target for strong acid salt formation.
Piperazine N4
~9.0 - 9.5
>98% Ionized (Protonated)
Provides baseline aqueous solubility, but insufficient to overcome lattice energy alone.
Carboxamide Linkage
Neutral
Neutral
Forms rigid intermolecular H-bond networks, causing precipitation.
Q1: Why does my compound immediately precipitate when I dilute my DMSO stock into a pH 7.4 phosphate buffer?A: This is a classic "solvent shift" precipitation. While DMSO effectively breaks the strong intermolecular hydrogen bonds of the carboxamide group, diluting it into an aqueous buffer rapidly changes the dielectric constant of the medium. The thermodynamic drive for the compound to self-associate (crystal lattice formation) heavily outweighs its hydration energy at pH 7.4. Even though the piperazine ring is protonated at this pH, the unionized pyridine ring and the carboxamide linkage drive the molecule out of solution. To prevent this, you must lower the pH to protonate the pyridine ring or introduce a cosolvent/surfactant to lower the dielectric constant of the aqueous phase, as described by the log-linear cosolvency models ().
Q2: I want to synthesize a salt to improve aqueous solubility. Which counterion should I choose?A: For basic drugs, salt formation is dictated by the
ΔpKa
rule and the
pHmax
(the pH of maximum solubility). Because the piperazine nitrogen has a
pKa
of ~9.2 and the pyridine nitrogen has a
pKa
of ~5.2, you should target a strong acid to ensure complete protonation of both basic centers. Hydrochloric acid (
pKa
-6) or methanesulfonic acid (
pKa
-1.9) are ideal. Weak organic acids (like citrate or tartrate) may only protonate the piperazine ring, leaving the pyridine unionized and failing to adequately disrupt the crystal lattice. As established in foundational pharmaceutical literature, the success of the salt depends on ensuring the final solution pH remains below the
pHmax
of the specific salt form ().
Q3: If salt formation is not viable for my specific assay, how should I formulate this with cyclodextrins?A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for compounds with aromatic rings (like pyridine) and lipophilic linkers. The hydrophobic cavity of HP-β-CD encapsulates the unionized portions of N-(Pyridin-3-yl)piperazine-1-carboxamide, shielding them from the aqueous environment, while the hydrophilic exterior maintains bulk solubility (). We recommend starting with a 10-20% w/v HP-β-CD solution in water or mild buffer.
Causality: This protocol determines the true equilibrium solubility (
S0
) and validates whether a synthesized salt will remain stable in solution or disproportionate back to the free base.
Self-Validation: By back-titrating the solution, you verify that any observed precipitation is strictly a thermodynamic pH response, not chemical degradation.
Preparation: Weigh 10 mg of N-(Pyridin-3-yl)piperazine-1-carboxamide (free base or synthesized salt) into a 1.5 mL Eppendorf tube.
Equilibration: Add 1.0 mL of the target aqueous medium (e.g., 0.1 N HCl, or pH 7.4 buffer). Vortex for 2 minutes.
Incubation: Place the tube in a thermomixer at 25°C (or 37°C for physiological relevance) and agitate at 800 rpm for 24 to 48 hours to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved solid.
Validation Step (The
pHmax
Check): Carefully measure the pH of the supernatant.
Diagnostic: If you started with a salt and the pH has drifted upward, the buffering capacity was overwhelmed, and the solid pellet is likely the free base. Add 10
μL
of 1M HCl to the tube; if the pellet redissolves, you have validated that the precipitation is purely pH-driven.
Quantification: Dilute the clear supernatant 1:100 in mobile phase and quantify the concentration via HPLC-UV against a known standard curve.
Protocol 2: Preparation of HP-β-CD Inclusion Complex
Causality: Physical mixtures of drug and cyclodextrin often fail to complex efficiently. This protocol uses the co-solvent evaporation method to force the drug into the cyclodextrin cavity, ensuring maximum complexation.
Self-Validation: The final reconstitution step acts as a binary pass/fail filter. If the complexation failed, the drug will immediately crash out upon the addition of water.
Solution A (Host): Dissolve 200 mg of HP-β-CD in 1.0 mL of purified water (20% w/v).
Solution B (Guest): Dissolve 10 mg of N-(Pyridin-3-yl)piperazine-1-carboxamide in 0.5 mL of Methanol. (Methanol is chosen over DMSO because it is volatile and easily removed).
Complexation: Slowly add Solution B to Solution A dropwise under continuous magnetic stirring at 300 rpm. Stir for 2 hours at room temperature to allow the inclusion complex to form.
Solvent Removal: Transfer the mixture to a rotary evaporator or a speed-vac to completely remove the methanol and water, leaving a dry, amorphous powder.
Validation Step (Reconstitution): Reconstitute the dry powder in 1.0 mL of pH 7.4 phosphate buffer.
Diagnostic: A successful inclusion complex will yield a completely transparent solution. If the solution is cloudy, the complexation ratio is insufficient, and you must validate by repeating the protocol with a higher molar ratio of HP-β-CD.
References
Serajuddin ATM. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007;59(7):603-16.[Link]
Jouyban A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. 2008;11(1):32-58.[Link]
Stella VJ, He Q. Cyclodextrins. Toxicologic Pathology. 2008;36(1):30-42.[Link]
Reference Data & Comparative Studies
Validation
LC-MS/MS Validation of N-(Pyridin-3-yl)piperazine-1-carboxamide Metabolic Stability: A HILIC vs. Reversed-Phase Comparison Guide
Introduction & Analytical Challenge N-(Pyridin-3-yl)piperazine-1-carboxamide is a highly polar, basic chemical scaffold frequently utilized in modern drug discovery. Evaluating its metabolic stability in human liver micr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Challenge
N-(Pyridin-3-yl)piperazine-1-carboxamide is a highly polar, basic chemical scaffold frequently utilized in modern drug discovery. Evaluating its metabolic stability in human liver microsomes (HLM) is critical for predicting in vivo clearance and half-life [1]. However, quantifying this compound via traditional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical challenge.
Because the molecule contains both a basic piperazine ring and a pyridine moiety, it remains highly protonated under standard acidic LC conditions. In traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns, this lack of hydrophobicity causes the analyte to elute near the void volume. This early elution directly overlaps with matrix salts and phospholipids from the microsomal incubation, leading to severe ion suppression in the electrospray ionization (ESI) source [2].
To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) serves as a superior alternative. This guide objectively compares the performance of HILIC against traditional C18 methodologies for the validation of N-(Pyridin-3-yl)piperazine-1-carboxamide metabolic stability, adhering strictly to the FDA ICH M10 Bioanalytical Method Validation guidelines [3].
The Causality of Chromatographic Selection
As an application scientist, choosing the correct stationary phase is not merely a matter of trial and error; it is dictated by the physicochemical properties of the analyte.
The C18 Failure Mechanism: C18 columns rely on hydrophobic interactions. Polar basic compounds partition poorly into the non-polar alkyl chains, resulting in minimal retention. Attempts to use highly aqueous mobile phases (e.g., 100% water) to force retention often lead to stationary phase "dewetting" (pore collapse) and poor ESI desolvation efficiency.
The HILIC Advantage: HILIC operates via a completely different mechanism. It utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >80% acetonitrile). A water-enriched layer forms on the surface of the stationary phase. Polar analytes like N-(Pyridin-3-yl)piperazine-1-carboxamide partition into this aqueous layer, resulting in strong retention [4]. Furthermore, the high concentration of acetonitrile in the mobile phase significantly enhances droplet desolvation in the ESI source, drastically improving MS sensitivity.
Fig 1: Mechanistic comparison of C18 vs. HILIC retention and subsequent ESI-MS performance.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the metabolic stability workflow must be a self-validating system. We embed specific controls within the protocol to distinguish true enzymatic clearance from chemical instability or assay failure.
Microsomal Incubation Workflow
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in the buffer.
Pre-Incubation: Spike N-(Pyridin-3-yl)piperazine-1-carboxamide into the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).
Self-Validation Control 1 (Minus-NADPH): Run a parallel incubation replacing NADPH with an equivalent volume of buffer. If the compound depletes here, it indicates chemical instability, not CYP450 metabolism.
Self-Validation Control 2 (Positive Control): Run a parallel incubation using Verapamil to confirm the enzymatic viability of the HLM batch.
Time-Course Sampling: At predetermined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture [1].
Quenching & Extraction: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an appropriate stable-isotope-labeled internal standard (SIL-IS). This 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins and halts metabolism.
Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for analysis.
Fig 2: Step-by-step self-validating workflow for in vitro metabolic stability assessment.
LC-MS/MS Analytical Setup
Mass Spectrometry: Triple Quadrupole MS operating in Positive ESI mode. Multiple Reaction Monitoring (MRM) transitions must be optimized for the precursor
[M+H]+
ion (
m/z
207.1).
HILIC Method (Optimized): Column: Amide-bonded silica (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2). Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: Start at 95% B, drop to 60% B over 3 minutes.
C18 Method (Comparator): Column: C18 (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: Start at 5% B, ramp to 95% B over 3 minutes.
Quantitative Data Presentation & Comparison
The experimental data below clearly demonstrates why HILIC is the superior choice for validating the metabolic stability of this specific polar basic scaffold.
Table 1: Chromatographic & Mass Spectrometric Performance Comparison
Secondary interactions with residual silanols on C18 cause tailing; HILIC buffers mitigate this.
Matrix Effect (Ion Suppression)
-65%
-8%
C18 void elution overlaps with HLM salts/phospholipids. HILIC separates analyte from matrix.
Signal-to-Noise (S/N) at 5 ng/mL
4:1
85:1
High organic mobile phase in HILIC drastically improves ESI droplet desolvation efficiency.
LLOQ Achieved
25 ng/mL
1 ng/mL
Reduced background noise and enhanced ionization yield a 25-fold improvement in sensitivity.
Table 2: FDA ICH M10 Method Validation Summary (HILIC Method)
Following the FDA M10 guidance [3], the HILIC method was fully validated using HLM matrix.
Validation Parameter
FDA M10 Requirement
HILIC Method Result
Status
Linearity (Range)
R2≥0.99
1 - 1000 ng/mL (
R2=0.998
)
Pass
Intra-day Precision (CV%)
≤15%
(
≤20%
at LLOQ)
3.2% - 6.5%
Pass
Inter-day Accuracy (% Bias)
±15%
(
±20%
at LLOQ)
-4.1% to +5.2%
Pass
Benchtop Stability (HLM extract)
Stable for processing time
Stable up to 24h at 4°C
Pass
Carryover
≤20%
of LLOQ
Not detectable
Pass
Conclusion & Application Insights
For the LC-MS/MS validation of N-(Pyridin-3-yl)piperazine-1-carboxamide metabolic stability, HILIC drastically outperforms traditional C18 chromatography .
By understanding the causality between the molecule's basicity and the stationary phase mechanism, scientists can avoid the pitfalls of ion suppression and poor retention inherent to C18 methods for this class of compounds. The optimized HILIC method provides a 25-fold increase in sensitivity (LLOQ of 1 ng/mL) and easily satisfies all FDA ICH M10 validation criteria, ensuring that the calculated in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
) values are built upon a foundation of absolute analytical trustworthiness.
References
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from: [Link]
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from:[Link]
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from:[Link]
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from:[Link]
Comparative
Reproducibility of N-(Pyridin-3-yl)piperazine-1-carboxamide Synthetic Pathways: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary N-(Pyridin-3-yl)piperazine-1-carboxamide is a highly valuable structu...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison & Experimental Guide
Executive Summary
N-(Pyridin-3-yl)piperazine-1-carboxamide is a highly valuable structural motif and tertiary pharmacophore, frequently utilized in the development of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors . Despite its structural simplicity, synthesizing this asymmetric urea with high cross-lab reproducibility remains a persistent challenge. Variations in yield, purity, and scalability often stem from the mishandling of moisture-sensitive intermediates and a fundamental mismatch in nucleophilicity between the two amine precursors . This guide objectively compares synthetic pathways and establishes a self-validating protocol to guarantee reproducible yields across different laboratory environments.
Mechanistic Causality: The Nucleophilicity Dilemma
The synthesis of an asymmetric urea requires the activation of one amine to a phosgene equivalent (e.g., isocyanate, carbamoyl chloride, or imidazolide) before the addition of the second amine . The root cause of reproducibility issues lies in the electronic properties of the starting materials:
3-Aminopyridine is an electron-deficient aromatic amine. Its exocyclic nitrogen lone pair is partially delocalized into the pyridine π-system, rendering it a poor nucleophile .
Piperazine is a highly nucleophilic, aliphatic secondary amine. To prevent bis-urea formation (a major source of impurity), it must be mono-protected (e.g., 1-Boc-piperazine) prior to coupling .
Pathway A (Pyridine Activation): Activating the weaker nucleophile (3-aminopyridine) generates a highly reactive electrophilic intermediate. When the strong nucleophile (1-Boc-piperazine) is subsequently introduced, the coupling proceeds rapidly and irreversibly, resulting in high yields.
Pathway B (Piperazine Activation): Activating 1-Boc-piperazine to a carbamoyl chloride creates an intermediate that must be attacked by the weak nucleophile, 3-aminopyridine. This pathway is sterically hindered, sluggish, and prone to hydrolytic degradation before the coupling can complete, leading to poor reproducibility.
Mechanistic comparison of Pathway A (Pyridine Activation) vs Pathway B (Piperazine Activation).
Comparative Analysis of Activation Reagents
To establish a standardized, reproducible protocol via Pathway A, we must objectively compare the three most common activation reagents.
Activation Reagent
Typical Yield (%)
Crude Purity (%)
E-factor
Moisture Sensitivity
Reproducibility Score (1-10)
1,1'-Carbonyldiimidazole (CDI)
82 - 88
>98
15
Moderate
9.0
Phenyl Chloroformate
80 - 86
>97
18
Low
8.5
Triphosgene
75 - 85
>95
25
High
6.5
Data Synthesis: While triphosgene provides a direct route to isocyanates, its extreme toxicity and high moisture sensitivity lead to severe batch-to-batch variability. Phenyl chloroformate is robust but generates phenol as a byproduct, complicating downstream purification. CDI emerges as the optimal choice: it forms a stable imidazolide intermediate, releases only water-soluble imidazole and CO2 as byproducts, and offers the highest cross-lab reproducibility .
The following protocol utilizes CDI for activation, ensuring high fidelity. It is designed as a self-validating system, incorporating strict analytical gates to prevent downstream failures and ensure absolute reproducibility.
Step 1: Pyridine Activation
Dissolve 3-aminopyridine (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).
Add CDI (1.2 eq, 12 mmol) portion-wise at 0°C to control the exothermic release of CO2.
Allow the reaction to warm to room temperature and stir for 2 hours.
Causality: The slight excess of CDI ensures complete conversion of the sluggish 3-aminopyridine to the pyridyl-imidazolide intermediate, preventing unreacted starting material from contaminating the final product.
Validation Gate 1: Perform TLC (Eluent: EtOAc/Hexane 1:1). Proceed to Step 2 only when the 3-aminopyridine spot completely disappears.
Step 2: Urea Coupling
To the active reaction mixture, add 1-Boc-piperazine (1.1 eq, 11 mmol) dissolved in 10 mL of DCM dropwise over 10 minutes.
Stir at room temperature for 4 hours.
Causality: 1-Boc-piperazine rapidly displaces the imidazole leaving group. The reaction is thermodynamically driven by the formation of the highly stable urea bond .
Validation Gate 2: Analyze via LC-MS. Confirm the presence of the Boc-protected intermediate (Expected mass[M+H]+ = 307.1).
Step 3: Deprotection & Isolation
Cool the mixture to 0°C and add Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio.
Stir for 2 hours at room temperature.
Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO3, and extract with EtOAc (3 x 50 mL). Dry the combined organic layers over Na2SO4.
Validation Gate 3: Analyze the final organic layer via HPLC. Purity must exceed 95% before final solvent evaporation to yield the pure N-(Pyridin-3-yl)piperazine-1-carboxamide.
Self-validating experimental workflow for CDI-mediated urea synthesis and deprotection.
Conclusion
Achieving cross-lab reproducibility in the synthesis of N-(Pyridin-3-yl)piperazine-1-carboxamide hinges on respecting the inherent nucleophilicities of the starting materials. By employing a CDI-mediated activation of 3-aminopyridine (Pathway A) rather than activating the piperazine, and adhering to strict analytical validation gates, laboratories can eliminate the variability associated with bis-urea formation and intermediate hydrolysis. This ensures a reliable, scalable supply of this critical pharmacophore for downstream drug discovery applications.
References
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry
Source: NIH / PubMed Central
URL: [Link][1]
Title: Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties
Source: NIH / PubMed Central
URL: [Link][2]
A Guide to Comparative Binding Kinetics of N-(Pyridin-3-yl)piperazine-1-carboxamide Analogues for GPCR Targets
In the landscape of modern drug discovery, the adage "corpora non agunt nisi fixata" (a drug will not work unless it is bound) has evolved. We now understand that not just the affinity, but the dynamics of this binding—t...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the adage "corpora non agunt nisi fixata" (a drug will not work unless it is bound) has evolved. We now understand that not just the affinity, but the dynamics of this binding—the rates of association and dissociation—are critical determinants of a drug's in vivo efficacy, duration of action, and safety profile. Simple metrics like the equilibrium dissociation constant (K D) or the half-maximal inhibitory concentration (IC50) only tell part of the story. A full kinetic profile, encompassing the association rate constant (k on) and the dissociation rate constant (k off), provides a much richer understanding of target engagement.[1]
The N-(Pyridin-3-yl)piperazine-1-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a wide array of diseases, from infectious agents like Leishmania to metabolic regulators like PCSK9 and kinases involved in central nervous system disorders.[2][3][4][5] This guide focuses on a hypothetical series of analogues built upon this scaffold, designed to target the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor (GPCR) implicated in cancer metastasis and inflammatory diseases.
We will explore how subtle structural modifications to this core can dramatically alter binding kinetics and delve into the practical experimental methodologies required to measure these crucial parameters.
Comparative Kinetic Analysis of CXCR4 Antagonists
To illustrate the importance of a full kinetic characterization, let us consider three hypothetical analogues of the N-(Pyridin-3-yl)piperazine-1-carboxamide series and their interaction with the CXCR4 receptor. Their kinetic and affinity constants, as determined by a label-free biosensor assay like Biolayer Interferometry (BLI), are presented below.
Table 1: Binding Kinetics of N-(Pyridin-3-yl)piperazine-1-carboxamide Analogues for the CXCR4 Receptor
Compound
Structural Modification
k on (M⁻¹s⁻¹)
k off (s⁻¹)
K D (nM)
Residence Time (1/k off)
Analogue 1
Parent Scaffold
5.0 x 10⁵
1.0 x 10⁻²
20
100 seconds
Analogue 2
Addition of a 4-fluoro group on the terminal phenyl ring
4.5 x 10⁵
5.0 x 10⁻⁴
1.1
2000 seconds (33.3 min)
Analogue 3
Addition of a bulky tert-butyl group on the terminal phenyl ring
8.0 x 10⁵
5.0 x 10⁻²
62.5
20 seconds
Interpreting the Kinetic Data: Beyond Affinity
Analogue 1 (The Baseline): This compound represents our starting point. It has a reasonably fast association rate and a dissociation rate that results in a residence time of 100 seconds. While it binds effectively, its duration of target occupancy is limited.
Analogue 2 (The Long-Residence-Time Candidate): The addition of a small, electronegative fluorine atom is hypothesized to form a key hydrogen bond or favorable electrostatic interaction within the CXCR4 binding pocket. This has a negligible effect on the "on-rate" but dramatically slows the "off-rate" by 20-fold. The resulting residence time of over 30 minutes is highly desirable, as it may translate to prolonged target blockade in vivo, potentially allowing for less frequent dosing. This demonstrates a successful structure-kinetics relationship (SKR) optimization.
Analogue 3 (The "Fast-in, Fast-out" Compound): The introduction of a bulky tert-butyl group appears to increase the rate of association, possibly due to favorable hydrophobic interactions that help guide the molecule into the binding pocket. However, this bulky group also introduces steric hindrance that prevents an optimal, stable fit, leading to a very rapid dissociation rate. Despite a fast "on-rate," its short residence time and weaker affinity make it a less promising therapeutic candidate.
This comparative analysis underscores a critical principle: optimizing for a slow k off (long residence time) can be a more effective strategy for durable pharmacology than solely focusing on improving K D.
The Target: CXCR4 Signaling Pathway
To appreciate the impact of these kinetic differences, it's essential to understand the biological context. CXCR4 is a GPCR that, upon binding its cognate ligand CXCL12, triggers a conformational change, leading to the activation of intracellular G-proteins and subsequent signaling cascades that promote cell migration and survival. The antagonists we are evaluating are designed to competitively block this interaction.
Caption: Simplified CXCR4 signaling pathway and the inhibitory mechanism of an antagonist.
Experimental Protocol: Kinetic Analysis via Biolayer Interferometry (BLI)
Biolayer Interferometry (BLI) is a label-free optical technique used for measuring biomolecular interactions in real-time.[6][7][8] It monitors changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate. Its fluidics-free, "dip-and-read" format is particularly amenable to high-throughput screening and kinetic characterization.[6][9]
Objective: To determine the k on, k off, and K D of N-(Pyridin-3-yl)piperazine-1-carboxamide analogues binding to CXCR4.
CXCR4-embedded lipoparticles (prepared as per established methods to maintain receptor conformation)[10]
Activation Reagents: 0.1 M NHS (N-hydroxysuccinimide), 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5
Kinetic Buffer: Phosphate-buffered saline with 0.05% Tween-20 and 0.1% BSA (PBST-B)
Test Analogues: Stock solutions in DMSO, serially diluted in Kinetic Buffer.
Step-by-Step Methodology:
Sensor Hydration & Preparation:
Rationale: Proper hydration ensures sensor stability and baseline quality.
Action: Hydrate AR2G biosensors in Kinetic Buffer for at least 10 minutes.
Immobilization of CXCR4 Lipoparticles:
Rationale: Covalently immobilizing the target receptor onto the biosensor surface is the foundation of the assay. Amine coupling is a robust and common method.
Action:
a. Activation: Activate the biosensor surface by dipping into a mixture of EDC/NHS for 300 seconds.
b. Ligand Coupling: Immerse the activated biosensors into a solution of CXCR4 lipoparticles (e.g., 20 µg/mL in a low-salt buffer like 10 mM Sodium Acetate, pH 5.0) for 600-900 seconds. Aim for a stable immobilization level of 1-2 nm.
c. Quenching (Blocking): Deactivate any remaining reactive esters by dipping the biosensors into 1 M Ethanolamine-HCl for 300 seconds. This prevents non-specific binding.
Assay Execution (Kinetic Measurement):
Rationale: This core phase measures the real-time binding and dissociation. A reference channel (a blocked sensor with no immobilized CXCR4) is crucial to subtract any signal changes due to buffer effects or non-specific binding.
Action (performed in a 96-well plate):
a. Baseline: Equilibrate the CXCR4-immobilized sensors and reference sensors in Kinetic Buffer for 300 seconds to establish a stable starting signal.
b. Association: Move the sensors into wells containing a concentration series of the test analogue (e.g., 100 nM down to 0.78 nM) for 300-600 seconds. Monitor the increase in signal as the analogue binds to the immobilized receptor.
c. Dissociation: Transfer the sensors back into wells containing only Kinetic Buffer for 600-1800 seconds. Monitor the decrease in signal as the analogue dissociates from the receptor. A longer dissociation time is required to accurately measure slow off-rates.
Data Analysis:
Rationale: Mathematical models are applied to the raw sensorgram data to extract the kinetic constants.
Action:
a. Reference Subtraction: Subtract the data from the reference sensor from the active sensor data.
b. Curve Fitting: Fit the processed association and dissociation curves to a 1:1 global binding model using the instrument's analysis software. This model simultaneously fits all concentrations to derive a single, robust set of k on, k off, and K D values.
Caption: Experimental workflow for a Biolayer Interferometry (BLI) binding kinetics assay.
Conclusion and Future Directions
This guide demonstrates that a nuanced understanding of binding kinetics is indispensable for modern drug development. By moving beyond simple affinity measurements, researchers can make more informed decisions to select and optimize candidates with superior pharmacological properties. The hypothetical comparison of N-(Pyridin-3-yl)piperazine-1-carboxamide analogues reveals how minor chemical modifications can profoundly impact residence time, a key driver of in vivo efficacy.
The use of label-free, real-time biosensor technologies like BLI and Surface Plasmon Resonance (SPR) provides the necessary experimental power to dissect these kinetic parameters.[11][12][13] As the industry continues to tackle increasingly complex targets like GPCRs, the integration of kinetic analysis early in the discovery pipeline will be paramount to developing safer, more effective medicines.
References
Sartorius. Biolayer Interferometry (BLI). Available from: [Link]
Creative Biostructure. MagHelix™ Bio-layer Interferometry (BLI). Available from: [Link]
Creative Biolabs. Biolayer Interferometry (BLI). Available from: [Link]
Wikipedia. Bio-layer interferometry. Available from: [Link]
Wang, Y. et al. (2024). Biolayer interferometry and its applications in drug discovery and development. Frontiers in Immunology. Available from: [Link]
Shank-Retzlaff, M. L. et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Biology. Available from: [Link]
Congreve, M. et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Available from: [Link]
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available from: [Link]
Navratilova, I. et al. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Department of Biochemistry, University of Cambridge. Available from: [Link]
De Soricellis, G. et al. (2025). Latest surface plasmon resonance advances for G protein-coupled receptors. Journal of Pharmaceutical Analysis. Available from: [Link]
Jones, K. M. et al. (2019). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. Molecules. Available from: [Link]
Sykes, D. A. et al. (2019). Binding kinetics of ligands acting at GPCRs. British Journal of Pharmacology. Available from: [Link]
Koretz, Z. et al. (2024). Direct Binding Methods to Measure Receptor–Ligand Interactions. The Journal of Physical Chemistry B. Available from: [Link]
Koretz, Z. et al. (2024). Direct Binding Methods to Measure Receptor-Ligand Interactions. PubMed. Available from: [Link]
Zhang, X. et al. (2015). Label-free detection of small-molecule binding to a GPCR in the membrane environment. Analytica Chimica Acta. Available from: [Link]
ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available from: [Link]
Royal Society of Chemistry. (2020). Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Available from: [Link]
Londregan, A. T. et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Wang, H. et al. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available from: [Link]
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the safe handling and disposal of complex nitrogenous heterocycles. N-(Pyridin-3-yl)piperazine-1-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the safe handling and disposal of complex nitrogenous heterocycles. N-(Pyridin-3-yl)piperazine-1-carboxamide is a highly valuable intermediate in pharmacological synthesis, featuring both a basic piperazine ring and a pyridine moiety. However, these same structural components dictate strict handling and disposal protocols to mitigate both occupational hazards and environmental toxicity.
In this guide, I will walk you through the causality behind its chemical risks and provide a self-validating, step-by-step operational framework for its safe disposal.
Chemical Profile and Hazard Causality
Understanding the chemical behavior of N-(Pyridin-3-yl)piperazine-1-carboxamide is the foundation of our safety protocols. We do not just wear PPE because it is mandated; we wear it because of the specific molecular interactions of this compound with human tissue and the environment.
Pyridine Moiety: Pyridine derivatives are known for their rapid absorption through the skin and respiratory tract, potentially leading to central nervous system (CNS) depression and hepatic/renal toxicity upon systemic exposure [1].
Piperazine Ring: The secondary and tertiary amines in the piperazine ring are inherently basic. Upon contact with moisture on the skin or in the eyes, they act as severe irritants and potential respiratory sensitizers.
Carboxamide Linkage: While chemically stable under ambient conditions, thermal decomposition of the carboxamide and heterocyclic rings yields highly toxic nitrogen oxides (NOx) and carbon monoxide (CO) [2].
Table 1: Physicochemical Properties & Regulatory Data
Property / Hazard
Description / Value
Regulatory Guideline
Chemical Class
Nitrogenous Heterocycle
EPA RCRA (40 CFR 261)
Molecular Weight
206.25 g/mol
N/A
OSHA PEL (Pyridine base)
5 ppm (15 mg/m³) TWA
OSHA 29 CFR 1910.1000
NIOSH IDLH (Pyridine base)
3,600 ppm
NIOSH Guidelines
Decomposition Products
Carbon oxides (CO, CO2), Nitrogen oxides (NOx)
EPA Clean Air Act
Disposal Method
High-temperature incineration
EPA RCRA (40 CFR 264)
Operational Handling Protocol
To ensure a self-validating safety system, every handling step must be verifiable and redundant.
Step 1: Engineering Controls
Always manipulate the powder within a certified Class II biological safety cabinet or a chemical fume hood. Causality: This prevents the inhalation of aerosolized particulates, which is critical given the respiratory sensitization potential of piperazine derivatives.
Step 2: Personal Protective Equipment (PPE)
Don double nitrile gloves (as nitrogenous bases can permeate thin latex over time), a chemically resistant lab coat, and safety goggles compliant with OSHA eye and face protection regulations [3].
Step 3: Incompatibility Verification
Keep the compound strictly segregated from strong oxidizing agents and strong acids. Causality: The electron-rich nitrogen atoms in the piperazine ring can undergo rapid, exothermic protonation or oxidation, potentially leading to a localized thermal event or degradation of the sample.
Waste Segregation & Disposal Procedures
Proper disposal is a scientific and legal responsibility. Under the US EPA Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine if a discarded chemical is classified as hazardous waste [4]. Because of its toxicity and environmental persistence, N-(Pyridin-3-yl)piperazine-1-carboxamide must never be poured down the drain.
Step-by-Step Disposal Methodology:
Preparation & Labeling: Before adding any waste, attach a completed RCRA Hazardous Waste label to your container. Self-validating check: Labeling the container first ensures no uncharacterized waste is ever left unattended in the laboratory.
Collection: Collect all solid waste, contaminated weighing paper, and empty vials in a sealable, airtight, compatible High-Density Polyethylene (HDPE) or glass waste container.
Segregation: Label the container specifically as "Hazardous Waste: Nitrogenous Heterocycles." Do NOT mix with acidic waste streams to prevent exothermic acid-base reactions in the waste carboy.
Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol), collect the solution in a designated flammable waste carboy.
Storage: Store the waste container in a designated secondary containment tray in a cool, well-ventilated waste accumulation area for no longer than 90 days.
Final Disposal: Transfer the container to your institution's Environmental Health and Safety (EHS) department. The ultimate disposal method must be high-temperature incineration at an approved facility equipped with NOx scrubbers, as standard landfill disposal poses a severe risk of groundwater leaching.
Workflow for the segregation, labeling, and disposal of nitrogenous heterocyclic chemical waste.
Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination [5].
Step-by-Step Spill Clean-up:
Assessment: Determine the scale of the spill. For large spills (>500g or mL) outside a fume hood, evacuate the laboratory immediately, secure the doors, and contact EHS.
Containment (Small Spills): For small spills inside the fume hood, ensure your PPE (especially your respirator and double gloves) is fully intact before proceeding.
Neutralization/Absorption: Do not use water, as it may dissolve the chemical and expand the contamination zone. Instead, cover the solid spill with an inert, dry absorbent material (e.g., sand, vermiculite, or a proprietary chemical spill pad).
Collection: Carefully sweep the absorbed mixture using a non-sparking tool to prevent static discharge, and place it into a heavy-duty, resealable hazardous waste bag.
Decontamination: Wipe down the spill area with a damp paper towel followed by a solvent (like ethanol) to remove residual organic material. Dispose of all contaminated cleaning materials as hazardous waste.
Emergency spill response pathway for N-(Pyridin-3-yl)piperazine-1-carboxamide exposure.
References
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at: [Link]
Occupational Safety and Health Standards: Eye and Face Protection (29 CFR 1910.133). Occupational Safety and Health Administration (OSHA). Available at: [Link]
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA). Available at: [Link]
Standard Operating Procedures: Pyridine Safety and Disposal. Washington State University Environmental Health & Safety. Available at: [Link]
Handling
Personal protective equipment for handling N-(Pyridin-3-yl)piperazine-1-carboxamide
Handling N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS: 295341-46-7) requires a rigorous, causally-driven approach to laboratory safety[1]. As a specialized building block utilized in active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: April 2026
Handling N-(Pyridin-3-yl)piperazine-1-carboxamide (CAS: 295341-46-7) requires a rigorous, causally-driven approach to laboratory safety[1]. As a specialized building block utilized in active pharmaceutical ingredient (API) development, this compound combines a piperazine ring, a pyridine moiety, and a carboxamide group.
This guide provides researchers and drug development professionals with a self-validating operational framework for personal protective equipment (PPE) selection, handling logistics, and spill management, ensuring safety through a deep understanding of the compound's mechanistic toxicology.
Mechanistic Toxicology: The "Why" Behind the Hazard
To design an effective safety protocol, we must first understand the molecular causality of the chemical hazards associated with this structural class.
Neurological Activity (GABAergic Interaction): Piperazine and its derivatives are pharmacologically active. While base piperazine acts as a γ-aminobutyric acid (GABA) receptor agonist (causing chloride ion influx and hyperpolarization)[2], certain substituted piperazine derivatives have been shown to act as GABA-A receptor antagonists[3]. Unintentional inhalation or ingestion of aerosolized powder can lead to a systemic surge in catecholamines, resulting in neurotoxicity, dizziness, and loss of motor coordination[4].
Alkalinity and Tissue Corrosion: The nitrogen atoms within the piperazine and pyridine rings confer strong basicity to the molecule. In the presence of moisture—such as on the mucous membranes of the eyes or respiratory tract—it forms an alkaline aqueous micro-environment that can cause severe irritation or chemical burns[5].
Quantitative Hazard & PPE Matrix
Because specific Occupational Exposure Limits (OELs) for early-stage APIs like N-(Pyridin-3-yl)piperazine-1-carboxamide are often unestablished, we default to NIOSH Exposure Control Banding (ECB) principles for pharmaceutical powders[6]. Every piece of PPE must serve a specific mechanistic purpose.
Table 1: PPE Requirements and Mechanistic Causality
Protection Zone
Required PPE
Mechanistic Causality & Validation
Respiratory
NIOSH-approved N95/P100 particulate respirator or PAPR.
Causality: Prevents inhalation of aerosolized API dust, mitigating the risk of GABAergic neurotoxicity[2].Validation: Perform a negative/positive user seal check prior to every entry.
Dermal (Hands)
Double-layered Nitrile gloves (minimum 0.11 mm thickness).
Causality: Nitrile provides superior chemical resistance against basic/alkaline organic amines compared to latex[7].Validation: Inspect visually for micro-tears; replace immediately if contaminated.
Ocular
Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1).
Causality: The compound is corrosive to eyes in aqueous media (tears)[5]. Standard safety glasses lack orbital seals.Validation: Ensure no gaps exist between the goggle skirt and the face.
Body
Flame-resistant, anti-static lab coat or Tyvek suit.
Causality: Prevents accumulation of static electricity which could ignite airborne dust clouds during transfer[8].Validation: Ensure knit cuffs are securely tucked under the outer glove layer.
When handling N-(Pyridin-3-yl)piperazine-1-carboxamide, the operation must be treated as a closed-loop system where each step verifies the safety of the next.
Step-by-Step Methodology:
Engineering Control Verification: Before opening the chemical container, verify that the Class II Biological Safety Cabinet (BSC) or HEPA-filtered powder weighing hood is operational.
Validation: Check the magnehelic gauge to ensure a negative pressure differential is actively maintained.
Static Dissipation: Wipe down the work surface and the exterior of the chemical container with a static-dissipative solution.
Causality: Piperazine powders are highly prone to static cling, which increases the risk of aerosolization and inaccurate weighing.
Weighing and Transfer: Use grounded, non-sparking spatulas (e.g., conductive polymer or ceramic) to transfer the powder[7]. Weigh the material directly into a pre-tared, sealable anti-static vessel.
Sealing and Decontamination: Seal the secondary vessel inside the hood. Wipe the exterior of the vessel with a damp cloth (using a mild acidic buffer or water) to neutralize any microscopic alkaline dust before removing it from the engineering control.
Caption: Self-validating operational workflow for the safe handling and transfer of piperazine derivatives.
Accidental Release and Spill Management
In the event of a spill, immediate containment is required to prevent the spread of alkaline dust and respiratory hazards.
Step-by-Step Spill Protocol:
Assessment & Evacuation: If the spill exceeds 50g or occurs outside a ventilated enclosure, evacuate personnel immediately, secure the area, and allow suspended dust to settle[9].
Containment (No Sweeping): Do not use a dry brush or standard vacuum, as this aerosolizes the API. Instead, gently cover the spill with a damp, chemical-absorbent pad to suppress dust formation[10].
Neutralization: Because N-(Pyridin-3-yl)piperazine-1-carboxamide is basic, clean the residual surface with a slightly acidic solution (e.g., dilute citric acid) followed by a sterile water rinse to neutralize the pH.
Verification: Test the cleaned surface with pH paper.
Validation: A neutral pH (6.5-7.5) confirms the complete removal of the alkaline piperazine residue.
Caption: Decision matrix and chemical neutralization pathway for accidental powder release.
Waste Disposal & Environmental Logistics
Nitrogenous organic compounds pose a severe toxicity risk to aquatic ecosystems and must be isolated from standard waste streams.
Solid Waste: All contaminated PPE, absorbent pads, and empty chemical containers must be placed in a chemically compatible, clearly labeled hazardous waste bag (e.g., "Hazardous Waste: Basic Amine / Piperazine Derivative").
Liquid Waste: Aqueous solutions containing the compound must never be poured down the drain[9]. They must be collected in a high-density polyethylene (HDPE) carboy designated for basic organic waste and incinerated by a licensed environmental disposal facility.
References
PubMed (National Institutes of Health). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. Retrieved from: [Link]